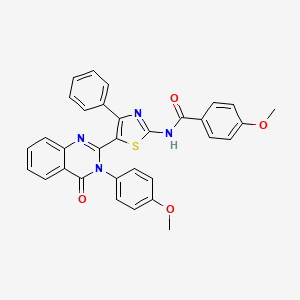
A3AR antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A3AR antagonist 1 is a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3 adenosine receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This compound has shown promise in preclinical studies for its potential therapeutic applications in treating conditions such as glaucoma, asthma, and certain types of cancer .
Métodos De Preparación
The synthesis of A3AR antagonist 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of nucleoside structures, where specific substituents are introduced to achieve high affinity and selectivity for the A3 adenosine receptor . The reaction conditions typically involve the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
A3AR antagonist 1 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic bases, acids, and solvents. The major products formed from these reactions are typically the desired A3AR antagonist compounds with high affinity and selectivity for the A3 adenosine receptor .
Aplicaciones Científicas De Investigación
A3AR antagonist 1 has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a tool compound to study the structure-activity relationships of adenosine receptor antagonists . In biology, it is used to investigate the role of A3 adenosine receptors in cellular signaling pathways and physiological processes . In medicine, this compound has shown potential as a therapeutic agent for treating conditions such as glaucoma, asthma, and certain types of cancer . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting the A3 adenosine receptor .
Mecanismo De Acción
The mechanism of action of A3AR antagonist 1 involves its binding to the A3 adenosine receptor, thereby blocking the receptor’s activation by endogenous adenosine . This inhibition prevents the downstream signaling pathways mediated by the A3 adenosine receptor, which are involved in various physiological and pathological processes . The molecular targets of this compound include the A3 adenosine receptor itself, as well as the associated G proteins and downstream effectors involved in the receptor’s signaling pathways .
Comparación Con Compuestos Similares
A3AR antagonist 1 is unique in its high affinity and selectivity for the A3 adenosine receptor compared to other similar compounds . Some of the similar compounds include DPTN, MRS1523, and MRS1220, which also target the A3 adenosine receptor but may have different selectivity profiles and potencies . For example, DPTN has been shown to be a potent A3AR antagonist for human, mouse, and rat receptors, while MRS1523 and MRS1220 have varying degrees of selectivity and potency across different species . The uniqueness of this compound lies in its ability to selectively inhibit the A3 adenosine receptor with high potency, making it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C32H24N4O4S |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
4-methoxy-N-[5-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C32H24N4O4S/c1-39-23-16-12-21(13-17-23)30(37)35-32-34-27(20-8-4-3-5-9-20)28(41-32)29-33-26-11-7-6-10-25(26)31(38)36(29)22-14-18-24(40-2)19-15-22/h3-19H,1-2H3,(H,34,35,37) |
Clave InChI |
UFKAMNUQGBWBJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















